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Introduction
Angiotensin-converting enzyme (ACE) is a key zinc metalloprotease in the renin-angiotensin

system (RAS), playing a crucial role in blood pressure regulation.[1][2][3] It primarily catalyzes

the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor

angiotensin II.[1][4] Additionally, ACE is involved in the degradation of the vasodilator

bradykinin.[1][4] This dual action makes ACE a prime therapeutic target for managing

hypertension and related cardiovascular disorders. Consequently, the screening and

identification of ACE inhibitors are of significant interest in drug discovery.

This document provides detailed protocols for an in vitro ACE inhibitor screening assay using

the synthetic substrate N-benzyloxycarbonyl-L-phenylalanyl-L-histidyl-L-leucine (Z-Phe-His-
Leu). This substrate is efficiently hydrolyzed by ACE to release the dipeptide L-histidyl-L-

leucine (His-Leu), which can be quantified using either a fluorometric or a colorimetric method.

These assays are adaptable for high-throughput screening of potential ACE inhibitors.

Principle of the Assay
The assay is based on the enzymatic activity of ACE on the substrate Z-Phe-His-Leu. In the

presence of ACE, the substrate is cleaved, yielding Z-Phe and His-Leu. The amount of His-Leu

produced is directly proportional to the ACE activity. Potential inhibitors will decrease the rate of
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this reaction. The product, His-Leu, is quantified by derivatization with o-phthalaldehyde (OPA),

which forms a fluorescent or colored adduct.

Data Presentation
The following table summarizes representative quantitative data for ACE inhibition assays.

Note that assay conditions and substrates may vary between studies.

Compound Substrate Assay Method IC50 Value

Captopril
Hippuryl-Histidyl-

Leucine (HHL)
Colorimetric 1.1 ± 0.05 x 10⁻⁹ M[5]

Lisinopril
Hippuryl-Histidyl-

Leucine (HHL)
Colorimetric 2.5 ± 0.03 x 10⁻⁹ M[5]

PPLLFAAL
Hippuryl-Histidyl-

Leucine (HHL)
Not Specified 28 µmol·L⁻¹[6]

LIIPQH Not Specified RP-HPLC 120.10 ± 9.31 µg/ml[7]

LIIPEH Not Specified RP-HPLC 60.49 ± 5.78 µg/ml[7]

Experimental Protocols
Materials and Reagents

Angiotensin-Converting Enzyme (ACE) from rabbit lung

Nα-benzyloxycarbonyl-L-phenylalanyl-L-histidyl-L-leucine (Z-Phe-His-Leu)

o-phthalaldehyde (OPA)

2-Mercaptoethanol

Sodium Borate

Sodium Chloride (NaCl)

Hydrochloric Acid (HCl)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/19839596/
https://pubmed.ncbi.nlm.nih.gov/19839596/
https://www.mdpi.com/1660-3397/19/12/651
https://www.frontiersin.org/journals/nutrition/articles/10.3389/fnut.2021.746113/full
https://www.frontiersin.org/journals/nutrition/articles/10.3389/fnut.2021.746113/full
https://www.benchchem.com/product/b1353763?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sodium Hydroxide (NaOH)

Methanol or Ethanol

Known ACE inhibitor (e.g., Captopril) for positive control

96-well microplates (black for fluorescence, clear for colorimetric)

Microplate reader (fluorometer or spectrophotometer)

Incubator set to 37°C

Preparation of Solutions
Assay Buffer (Buffer A): 20 mM Sodium Borate, 0.3 M NaCl, pH 8.3.[8] Prepare by dissolving

sodium borate and NaCl in deionized water and adjusting the pH with HCl.

Substrate Stock Solution: Dissolve Z-Phe-His-Leu in Assay Buffer to a final concentration of

2 mM.[9][10]

ACE Working Solution: Dilute ACE in Assay Buffer to the desired concentration (e.g., 0.1

U/mL). The optimal concentration should be determined empirically.

Test Compound/Inhibitor Solutions: Dissolve test compounds in an appropriate solvent (e.g.,

DMSO, water) to create a stock solution. Further dilute with Assay Buffer to achieve a range

of desired concentrations for IC50 determination. Ensure the final solvent concentration in

the assay is low (e.g., <1%) to avoid interference.

NaOH Solution: 1.4 N NaOH for stopping the reaction.[9][10]

HCl Solution: 2.1 N HCl for stopping the OPA reaction.[9]

OPA Reagent: Prepare fresh at least 1 hour before use. Mix 1.5 ml of OPA solution (10

mg/ml in ethanol) with 1.5 ml of 2-mercaptoethanol solution (5 µl/ml in ethanol).[8]

Alternatively, a solution of 3.3 mg/mL OPA in methanol or ethanol can be used.[9]

Protocol 1: Fluorometric Assay
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This protocol is highly sensitive and suitable for screening.

Assay Setup: In a 96-well microplate, add the following to each well:

20 µL of Assay Buffer (for blank and control wells) or 20 µL of test compound/inhibitor

solution at various concentrations.

20 µL of diluted serum (1:5 in PBS) or purified ACE solution.[9][10]

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact

with the enzyme.

Enzymatic Reaction: Add 100 µL of the 2 mM Z-Phe-His-Leu substrate solution to each well

to start the reaction.[9][10]

Incubation: Incubate the plate at 37°C for a suitable time (e.g., 30-60 minutes). The

incubation time should be optimized to ensure the reaction is in the linear range.[9][10]

Stop Reaction: Terminate the enzymatic reaction by adding 25 µL of 1.4 N NaOH to each

well.[9][10]

Derivatization: Add 25 µL of the OPA reagent to each well.[9]

Incubation for Derivatization: Incubate at 37°C for 10 minutes.[9]

Stop Derivatization: Stop the derivatization reaction by adding 25 µL of 2.1 N HCl.[9]

Centrifugation: Centrifuge the plate at 2000g for 2 minutes to pellet any precipitate.[9]

Fluorescence Measurement: Measure the fluorescence of the supernatant at an excitation

wavelength of 365 nm and an emission wavelength of 500 nm.[9][10]

Protocol 2: Colorimetric Assay
This protocol provides an alternative to fluorescence detection.

Follow steps 1-5 from the Fluorometric Assay Protocol.

Derivatization: Add OPA reagent as described for the fluorometric assay.
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Incubation for Derivatization: Incubate at room temperature for 15 minutes.

Absorbance Measurement: Measure the absorbance at 390 nm.[8]

Data Analysis
Calculate Percent Inhibition: The percentage of ACE inhibition for each test compound

concentration is calculated using the following formula:

Where:

A_control is the absorbance/fluorescence of the control (enzyme and substrate without

inhibitor).

A_sample is the absorbance/fluorescence in the presence of the test compound.

Determine IC50: The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE

activity) can be determined by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
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Caption: The role of ACE in the Renin-Angiotensin and Kallikrein-Kinin systems.
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Caption: Experimental workflow for ACE inhibitor screening using Z-Phe-His-Leu.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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